molecular formula C14H13NO B4821223 (3-Methylcarbazol-9-yl)methanol

(3-Methylcarbazol-9-yl)methanol

Cat. No.: B4821223
M. Wt: 211.26 g/mol
InChI Key: ZTSAMFSVEFFJSI-UHFFFAOYSA-N
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Description

(3-Methylcarbazol-9-yl)methanol is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various scientific and industrial applications, including optoelectronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylcarbazol-9-yl)methanol typically involves the reaction of carbazole with formaldehyde in the presence of a base. One common method includes dissolving carbazole in ethanol, adding potassium carbonate, and then introducing formaldehyde. The mixture is heated under reflux, followed by cooling, filtration, and recrystallization from toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(3-Methylcarbazol-9-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted carbazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction and conditions used .

Scientific Research Applications

(3-Methylcarbazol-9-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylcarbazol-9-yl)methanol involves its interaction with molecular targets through its functional groups. The compound can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylcarbazol-9-yl)methanol is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and physical properties. This structural modification can enhance its stability and make it more suitable for specific applications in materials science and bioanalytical chemistry .

Properties

IUPAC Name

(3-methylcarbazol-9-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-7-14-12(8-10)11-4-2-3-5-13(11)15(14)9-16/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSAMFSVEFFJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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